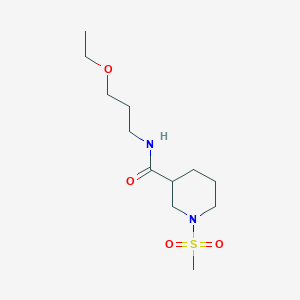
N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been found to have a unique mechanism of action and has shown promising results in various studies.
Mechanism of Action
N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and pain. It specifically targets the enzyme cyclooxygenase-2 (COX-2) and reduces the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. It also reduces the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been found to have a neuroprotective effect and has shown to reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in lab experiments is its specificity for COX-2 inhibition. This allows for targeted inhibition of inflammation and pain without affecting the activity of other enzymes in the body. However, one limitation of using N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One direction is to further investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its potential use as an analgesic for the treatment of pain. Additionally, further research is needed to determine its potential use in the treatment of addiction. Finally, future research could focus on improving the solubility of N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide to make it more useful in lab experiments.
Scientific Research Applications
N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential therapeutic benefits in various fields of research. It has been found to have anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as an analgesic and has shown to have pain-relieving effects in animal studies. Additionally, N-(3-ethoxypropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use in the treatment of addiction and has shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-(3-ethoxypropyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-3-18-9-5-7-13-12(15)11-6-4-8-14(10-11)19(2,16)17/h11H,3-10H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMKJPOTYUAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCCN(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide](/img/structure/B4388025.png)

![{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4388038.png)
![2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4388039.png)
![3-chloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4388040.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4388041.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate](/img/structure/B4388056.png)
![2-[(4-biphenylyloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4388069.png)
![4-hydroxy-3,3-dimethyl-2-(4-propoxyphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4388076.png)
![4-ethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4388088.png)
![N-(4-isopropoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4388090.png)
![2-[benzyl(methyl)amino]-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4388095.png)
![ethyl 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate](/img/structure/B4388101.png)
